Arginine-15N4,d7 (hydrochloride)

Description

Principles of Stable Isotope Resolved Metabolomics (SIRM) and Proteomics

Stable Isotope-Resolved Metabolomics (SIRM) is a technique that utilizes stable isotope tracers to investigate the intricate network of metabolic reactions within a cell or organism. nih.govnorthwestern.edu When a labeled compound like Arginine-15N4,d7 is introduced into a biological system, it is metabolized alongside its natural, "light" counterpart. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish between the labeled and unlabeled molecules due to their mass difference. nih.govnorthwestern.edu This allows for the determination of metabolic fluxes—the rates at which molecules are converted through a pathway—providing a dynamic picture of cellular metabolism. researchgate.net

In proteomics, stable isotope labeling is a cornerstone for the quantitative analysis of proteins. creative-peptides.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing cells in media containing heavy-isotope labeled amino acids, such as isotopologues of arginine and lysine. nih.gov This results in the incorporation of the heavy amino acids into all newly synthesized proteins. nih.gov By comparing the mass spectra of proteins from different experimental conditions (e.g., treated vs. untreated cells), researchers can accurately quantify changes in protein abundance. acetherapeutics.com

Rationale for Isotopic Labeling of Arginine in Advanced Biochemical Investigations

Arginine is a semi-essential amino acid involved in a multitude of critical physiological processes. It is a key component of proteins, a precursor for the synthesis of nitric oxide (NO), creatine, polyamines, and other important molecules. researchgate.netnih.gov Given its central role, tracking the metabolism of arginine is crucial for understanding health and disease.

Isotopically labeling arginine allows researchers to:

Trace Nitric Oxide Synthesis: Arginine is the sole nitrogen donor for the synthesis of nitric oxide, a vital signaling molecule in the cardiovascular, nervous, and immune systems. isotope.com By using ¹⁵N-labeled arginine, the production of NO can be accurately measured. nih.gov

Investigate Protein Metabolism: As a protein building block, labeled arginine can be used to measure rates of protein synthesis and breakdown in various tissues. invivochem.cn

Elucidate Metabolic Pathways: The conversion of arginine to other metabolites like citrulline, ornithine, and proline can be traced to understand the regulation of these pathways in different physiological and pathological states.

Serve as an Internal Standard: Heavily labeled arginine, such as Arginine-15N4,d7 (hydrochloride), is an ideal internal standard for mass spectrometry-based quantification of natural arginine. northwestern.edu Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it can be added to a biological sample at a known concentration to correct for sample loss during preparation and analysis, leading to highly accurate measurements.

Historical Context of Stable Isotope Applications in Amino Acid Metabolism Research

The use of isotopes to study metabolism dates back to the early 20th century. George de Hevesy was a pioneer in using radioactive tracers to investigate metabolic processes in the 1920s. In the 1940s, the availability of radioisotopes like ¹⁴C and ³H led to significant advances in identifying metabolic pathways.

A major breakthrough in the study of protein dynamics came with the work of Rudolf Schoenheimer, who used the stable isotope ¹⁵N to label amino acids and demonstrate the dynamic nature of body proteins. His findings overturned the prevailing view of proteins as static structural components and established the concept of continuous protein turnover. invivochem.cn The use of stable isotopes for studying amino acid metabolism became more widespread from the 1950s and 60s onwards as they became more readily available. These early studies laid the foundation for the sophisticated SIRM and quantitative proteomics techniques used today. invivochem.cn

Overview of Research Utility for Arginine-15N4,d7 (hydrochloride) and Related Isotopologues

Arginine-15N4,d7 (hydrochloride) is primarily utilized as an internal standard in quantitative mass spectrometry applications. Its heavy isotopic labeling results in a distinct mass shift compared to natural arginine, allowing for precise and accurate quantification of endogenous arginine levels in various biological samples like plasma and tissues. northwestern.edu

Several other isotopologues of arginine are also widely used in research. For instance, L-[guanido-¹⁵N₂]-arginine is used to trace the production of nitric oxide and citrulline. In SILAC-based proteomics, [¹³C₆]-arginine and [¹³C₆,¹⁵N₄]-arginine are commonly used to label proteins for relative quantification. The choice of isotopologue depends on the specific research question and the analytical method being employed. The dual labeling in Arginine-15N4,d7 (hydrochloride) with both ¹⁵N and deuterium (B1214612) provides a significant mass difference, which is advantageous for minimizing spectral overlap and enhancing detection sensitivity in complex biological mixtures.

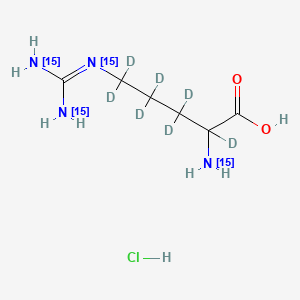

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |

InChI Key |

KWTQSFXGGICVPE-JKNVSEFISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)[15NH2])C([2H])([2H])[15N]=C([15NH2])[15NH2].Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Assessment of Arginine 15n4,d7 Hydrochloride

Strategies for Site-Specific Isotopic Enrichment of Arginine Precursors

The synthesis of Arginine-15N4,d7 (hydrochloride) necessitates the strategic incorporation of stable isotopes (¹⁵N and ²H) into the arginine molecule. This is achieved through the use of specifically labeled precursors. The choice of precursors and the synthetic route are critical for ensuring that the isotopes are located at the desired positions within the amino acid structure.

One common strategy involves the use of precursors that are already enriched with the desired isotopes. For example, the synthesis can start from a simple, commercially available isotopically labeled compound. The synthetic pathway is then designed to build the more complex arginine molecule while retaining the isotopic labels. nih.gov This approach offers precise control over the labeling pattern. chempep.com

In the context of Arginine-15N4,d7, the "15N4" indicates that all four nitrogen atoms in the arginine molecule are the ¹⁵N isotope. The "d7" signifies that seven hydrogen atoms have been replaced by deuterium (B1214612). These deuterium atoms are typically located on the carbon chain of the arginine side chain.

Chemical Synthesis Pathways for Arginine-15N4,d7 (hydrochloride)

The chemical synthesis of Arginine-15N4,d7 (hydrochloride) can be approached through various pathways, including total synthesis and semi-synthesis. chempep.com

Esterification and Acylation Approaches

Esterification and acylation reactions are fundamental steps in the synthesis of arginine derivatives. aklectures.com These reactions are used to protect certain functional groups while other parts of the molecule are being modified. For instance, the carboxylic acid group of a precursor can be esterified to prevent it from reacting during subsequent steps. nih.govacs.org Similarly, acylation can be used to protect the amino group. aklectures.comresearchgate.net

In the synthesis of lipophilic arginine esters, for example, Boc-arginine is esterified with long-chain alcohols. nih.govacs.org This is followed by the removal of the Boc protecting group. nih.gov These principles of protection and deprotection are central to the multi-step synthesis of a complex molecule like Arginine-15N4,d7.

Total and Semi-synthesis Techniques for Labeled Arginine

Total Synthesis: This approach involves building the Arginine-15N4,d7 molecule from simpler, isotopically enriched starting materials. chempep.com While offering precise control over the labeling pattern, total synthesis can be a complex and lengthy process. chempep.com

Semi-synthesis: This method starts with a naturally occurring arginine molecule or a closely related precursor, which is then chemically modified to introduce the isotopic labels. chempep.com This can be a more efficient approach if a suitable starting material is available.

A general overview of a synthetic approach involves starting with a commercially available, inexpensive source of heavy isotopes and using a multi-step organic synthesis to create the selectively labeled L-arginine. nih.gov

Chromatographic Purification Techniques for High-Purity Arginine-15N4,d7 (hydrochloride)

After synthesis, Arginine-15N4,d7 (hydrochloride) must be purified to remove any unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. ox.ac.uknih.gov

Various HPLC methods can be employed, including:

Reversed-phase HPLC: This technique separates molecules based on their hydrophobicity. ox.ac.uknih.gov

Ion-pair HPLC: This method is useful for separating charged molecules like amino acids. ox.ac.uknih.gov

Mixed-mode chromatography: This approach combines different separation mechanisms to achieve high-resolution separation. ox.ac.uknih.gov

Ion-exchange chromatography: This technique is particularly effective for purifying arginine from other amino acids, as demonstrated in the purification of [¹³C/¹⁵N]arginine from hydrolyzed cyanophycin. nih.gov

Affinity Chromatography: This method can be used for the selective capture of arginine-containing peptides. nih.gov

The choice of the specific HPLC technique depends on the nature of the impurities present in the crude product. The addition of arginine to the mobile phase in column chromatography has been shown to improve the recovery and separation of proteins by reducing their interaction with the column matrix. americanlaboratory.com

Analytical Verification of Isotopic Enrichment and Purity of Arginine-15N4,d7 (hydrochloride)

Once purified, it is essential to verify the isotopic enrichment and chemical purity of the final product. Mass spectrometry is the primary analytical tool for this purpose. nih.govnih.gov

Mass Spectrometry-Based Isotopic Purity Determination

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic purity of labeled compounds. rsc.orgnih.govresearchgate.net It allows for the accurate measurement of the mass-to-charge ratio of the molecule and its isotopologues, which are molecules that differ only in their isotopic composition.

The general procedure for determining isotopic enrichment by mass spectrometry involves several steps:

Evaluating the linearity of the mass spectrometer. nih.gov

Determining the purity of the mass cluster using the natural abundance analog. nih.gov

Calculating the theoretical isotope composition for different enrichment levels. nih.gov

Comparing the measured isotope distribution with the calculated distributions. nih.gov

Electrospray ionization (ESI)-HRMS is particularly well-suited for this analysis as it is a soft ionization technique that minimizes fragmentation of the molecule, providing a clear picture of the isotopic distribution. nih.gov By comparing the relative abundances of the different isotopologues, the isotopic enrichment of Arginine-15N4,d7 (hydrochloride) can be accurately calculated. nih.govresearchgate.net For example, in the analysis of [¹³C/¹⁵N]arginine, mass spectrometry was used to confirm an isotopic enrichment of 98.8% to 99.4%. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Isotopic Labeling Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous confirmation of isotopic labeling sites in Arginine-15N4,d7 (hydrochloride). This non-destructive method provides detailed information about the chemical environment of each atom, allowing for precise verification of the positions of both the ¹⁵N and deuterium (D or ²H) isotopes.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the isotopic incorporation. ¹H NMR spectroscopy is a primary tool for verifying the deuterium labeling. In Arginine-15N4,d7, the seven deuterium atoms replace protons at specific positions. This results in the disappearance of the corresponding proton signals in the ¹H NMR spectrum, providing direct evidence of deuteration at those sites. For instance, the signals corresponding to the protons on the β, γ, and δ carbons of the arginine side chain, as well as the α-carbon, would be absent or significantly reduced in intensity.

¹⁵N NMR spectroscopy, or more commonly, ¹H-¹⁵N heteronuclear correlation spectroscopy (like HSQC or HMQC), is used to confirm the placement of the four ¹⁵N isotopes. alfa-chemistry.com These experiments show correlations between ¹⁵N nuclei and their attached protons. In Arginine-15N4,d7, all four nitrogen atoms are replaced with the ¹⁵N isotope. This allows for the detection of signals from the α-amino group and the guanidinium (B1211019) group. Specialized NMR pulse sequences can be utilized to enhance the resolution and sensitivity of these measurements, which can sometimes be complicated by the chemical exchange of protons in the guanidinium group. nih.govsepscience.com

The presence of both deuterium and ¹⁵N labels can influence the NMR spectra in predictable ways. For example, the deuterium substitution can cause small shifts in the chemical shifts of neighboring ¹³C and ¹⁵N nuclei, known as isotope effects, which can provide further confirmation of the labeling pattern. nih.gov

A combination of different NMR experiments provides a comprehensive picture of the isotopic labeling pattern. The data obtained from these analyses are crucial for ensuring the quality and reliability of Arginine-15N4,d7 (hydrochloride) for its intended applications in metabolic research and as an internal standard.

Table 1: Representative NMR Data for Confirmation of Isotopic Labeling in Arginine-15N4,d7 (hydrochloride)

| NMR Experiment | Target Nucleus/Correlation | Expected Observation for Arginine-15N4,d7 (hydrochloride) | Purpose |

| ¹H NMR | Protons (¹H) | Absence or significant reduction of signals corresponding to the protons at the deuterated positions. | Confirms the sites of deuterium (d7) labeling. |

| ¹⁵N NMR | Nitrogen-15 (¹⁵N) | Signals corresponding to the four nitrogen atoms, confirming their isotopic enrichment. | Verifies the presence of the four ¹⁵N isotopes. |

| ¹H-¹⁵N HSQC | Correlation between ¹H and ¹⁵N | Correlation peaks will be observed for the N-H bonds that remain protonated, confirming the location of ¹⁵N atoms. | Confirms the specific sites of ¹⁵N labeling. |

| ¹³C NMR | Carbon-13 (¹³C) | Isotope effects on the chemical shifts of carbons adjacent to the deuterated positions may be observed. | Provides secondary confirmation of deuterium labeling. |

This table is illustrative and presents expected outcomes based on standard NMR spectroscopic principles for isotopically labeled compounds.

Elemental Analysis for Overall Compound Purity

The theoretical elemental composition of Arginine-15N4,d7 (hydrochloride) is calculated based on its molecular formula, which takes into account the masses of the stable isotopes (¹⁵N and ²H) and the hydrochloride salt. The molecular formula for Arginine-15N4,d7 (hydrochloride) is C₆H₇D₇Cl¹⁵N₄O₂.

The analysis is performed using a calibrated elemental analyzer, which combusts a small, precisely weighed sample of the compound. The resulting combustion gases (such as CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen. The percentage of other elements, like chlorine and oxygen, can be determined by other specific methods or by difference.

The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values indicates a high degree of purity for the compound. Any significant deviation could suggest the presence of residual solvents, inorganic salts, or other impurities.

Table 2: Theoretical vs. Representative Experimental Elemental Analysis Data for Arginine-15N4,d7 (hydrochloride)

| Element | Theoretical % | Representative Experimental % |

| Carbon (C) | 32.79 | 32.65 |

| Hydrogen (H) + Deuterium (D) | 6.42 | 6.51 |

| Nitrogen (¹⁵N) | 27.31 | 27.19 |

| Chlorine (Cl) | 16.13 | 16.05 |

| Oxygen (O) | 14.56 | 14.60 |

Note: The "Hydrogen (H) + Deuterium (D)" value is calculated based on the combined mass contribution. The representative experimental data are illustrative and typical for a high-purity sample (>98%). Actual values may vary slightly between batches.

This rigorous assessment of elemental composition, alongside other analytical methods like NMR and mass spectrometry, ensures the high quality and purity of the Arginine-15N4,d7 (hydrochloride) product.

Advanced Analytical Techniques for Quantifying Arginine 15n4,d7 Hydrochloride and Its Metabolites in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Arginine-15N4,d7 (hydrochloride) Tracing

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used platform for metabolic analysis. nih.gov It is particularly well-suited for analyzing polar, non-volatile compounds like amino acids from complex biological matrices. In the context of Arginine-15N4,d7 tracing, LC-MS methods are developed to separate the labeled arginine and its metabolites from other endogenous molecules and then selectively detect and quantify them based on their mass-to-charge ratios. nih.govnih.gov The use of stable isotope-labeled internal standards, such as D7-arginine or ¹³C₆,¹⁵N₄-Arginine, is crucial in these methods to ensure accurate quantification by accounting for variations during sample preparation and analysis. nih.govnih.gov

Ionization Techniques and Fragmentation Patterns for Arginine-15N4,d7 (hydrochloride)

To be analyzed by a mass spectrometer, molecules must first be ionized. Electrospray ionization (ESI) is the most common technique for amino acids like arginine because it is a "soft" ionization method that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. For Arginine-15N4,d7, the mass of this precursor ion will be significantly higher than that of unlabeled arginine, allowing for clear differentiation.

Tandem mass spectrometry (MS/MS) is then used for selective quantification. In this process, the precursor ion of interest is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). This fragmentation creates a unique pattern of product ions. While specific fragmentation data for the d7/15N4 variant is proprietary to individual lab methods, the fragmentation of labeled arginine generally follows predictable pathways. For instance, a common fragmentation involves the neutral loss of the guanidinium (B1211019) group. The specific masses of the precursor and product ions are used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, which provide exceptional sensitivity and selectivity for quantifying the tracer and its metabolic products in complex samples. nih.gov High-energy collisional dissociation (HCD) is another fragmentation technique that can provide a greater array of fragment ions. nih.gov

Table 1: Example LC-MS/MS Parameters for Arginine and Labeled Isotopologues

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| L-Arginine | 175.1 | 70.1 | Positive ESI |

| D7-Arginine | 182.1 | 74.1 | Positive ESI |

| Arginine-15N4,d7 | 186.2 | Varies | Positive ESI |

| L-Citrulline | 176.1 | 113.0 | Positive ESI |

| L-Ornithine | 133.1 | 70.1 | Positive ESI |

Note: The m/z values are illustrative and can vary slightly based on instrumentation and specific adducts formed. The product ion for Arginine-15N4,d7 would depend on the specific fragmentation pathway monitored.

Chromatographic Separation Strategies for Arginine and its Isotopologues

Effective chromatographic separation is essential to prevent ion suppression and accurately quantify arginine and its isotopologues. Given the polar nature of arginine, two primary liquid chromatography strategies are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating very polar compounds that are poorly retained on traditional reversed-phase columns. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This combination allows for the retention and subsequent separation of polar analytes like arginine and its metabolites, citrulline and ornithine. researchgate.net

Reversed-Phase Chromatography (RPC): While challenging for highly polar compounds, RPC can be used with specific columns and mobile phase modifiers. Ion-pairing agents can be added to the mobile phase to increase the retention of polar analytes on the nonpolar stationary phase. Furthermore, derivatization of the amino acids to make them less polar can enable effective separation using RPC. nih.gov The addition of arginine itself to the mobile phase has been shown in some applications to improve the peak shape and recovery of proteins in chromatography, though this is distinct from its analysis as an analyte. americanlaboratory.comnih.gov Modern columns, such as those with Fused-Core® particle technology, offer high efficiency and resolution, which is beneficial for separating closely related compounds in complex biological samples. lcms.cz

Quantitative Analysis of Isotope Ratios in Biological Matrices

The core of a stable isotope tracing study is the accurate measurement of the ratio of the labeled compound to its unlabeled, endogenous counterpart. LC-MS/MS is the gold standard for this type of analysis. researchgate.net After exposing a biological system (e.g., cultured cells or an organism) to Arginine-15N4,d7 (hydrochloride), samples are collected over time. nih.gov

The analytical process involves:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., plasma, cell lysates). nih.gov

Internal Standard Spiking: A known amount of another stable isotope-labeled variant of arginine (e.g., D7-Arginine) is added to every sample. nih.gov This internal standard corrects for any loss of analyte during sample processing and for variations in instrument response. nih.gov

LC-MS/MS Analysis: The samples are analyzed using a developed LC-MS/MS method that specifically monitors the mass transitions for unlabeled arginine, Arginine-15N4,d7, any expected labeled metabolites, and the internal standard.

Data Analysis: Calibration curves are generated using standards of known concentrations to establish a linear response. nih.gov The ratio of the peak area of the analyte (e.g., Arginine-15N4,d7) to the peak area of the internal standard is used to calculate its concentration. By comparing the concentrations of the labeled and unlabeled forms, researchers can determine the rate of arginine uptake and its conversion into other metabolites, providing a quantitative measure of metabolic flux. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Arginine-15N4,d7 (hydrochloride)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis, known for its high chromatographic resolution. However, GC requires analytes to be volatile and thermally stable, which amino acids like arginine are not. Therefore, a critical prerequisite for GC-MS analysis of Arginine-15N4,d7 is a chemical derivatization step. nih.govbris.ac.uk

This process modifies the functional groups (amine, carboxyl, and guanidinium) of the arginine molecule to increase its volatility. Common derivatization methods include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, or MSTFA) or acylation followed by esterification. researchgate.netresearchgate.net For example, one method demonstrates that arginine can be successfully analyzed by GC-MS after being converted to its N-acetyl isopropyl ester derivative. nih.govbris.ac.uk

Once derivatized, the sample is injected into the GC, where the derivatized Arginine-15N4,d7 is separated from other compounds on a capillary column (e.g., a mid-polarity DB-35 column). nih.gov The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a fingerprint for identification and quantification. The heavy isotopes in Arginine-15N4,d7 will result in a predictable mass shift in the molecular ion and its fragments, allowing it to be distinguished from the natural isotopologue. GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized application that can determine the δ¹⁵N values of arginine with high precision, providing further insights into nitrogen metabolism. nih.govbris.ac.uk

Table 2: Comparison of Derivatization Agents for GC-MS Analysis

| Derivatization Agent | Target Functional Groups | Common Byproducts | Key Advantage |

| MSTFA / TMCS | -OH, -NH₂, -COOH, -SH | Silylated byproducts | Forms stable derivatives for many metabolites |

| N-acetyl isopropyl esters | -NH₂, -COOH | Water, Acetone | Effective for amino acids like arginine |

| Alkyl Chloroformates | -NH₂, -COOH, Phenols | HCl, CO₂ | Rapid, single-step reaction |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Metabolic Tracing with Arginine-15N4,d7 (hydrochloride)

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive, non-destructive analytical technique that can provide detailed information about molecular structure and dynamics. nih.gov It is uniquely suited for in situ metabolic tracing, allowing researchers to observe metabolic processes in intact cells or tissues in real-time. nih.gov By using Arginine-15N4,d7, which is enriched with NMR-active nuclei (¹⁵N and ²H), specific metabolic pathways can be followed without destroying the sample. isotope.com This allows for the direct observation of the conversion of the labeled arginine into its metabolites, providing a dynamic view of metabolic fluxes. researchgate.net

¹⁵N and ²H (Deuterium) NMR Applications in Metabolic Studies

The presence of both ¹⁵N and ²H labels in Arginine-15N4,d7 offers complementary information in NMR-based metabolic studies.

¹⁵N NMR: The ¹⁵N nucleus has a low natural abundance (0.37%), so labeling with ¹⁵N dramatically enhances the signal. nih.gov While direct detection of ¹⁵N can be challenging due to its low gyromagnetic ratio, indirect detection methods like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment are extremely powerful. researchgate.net This 2D NMR experiment correlates the chemical shift of a ¹⁵N nucleus with that of its directly attached proton. In studies with Arginine-15N4,d7, researchers can track the ¹⁵N labels as they are incorporated from arginine into other molecules, such as citrulline, ornithine, or even nitric oxide pathway products, by observing the appearance of new cross-peaks in the HSQC spectrum. researchgate.netnih.gov

²H (Deuterium) NMR: Deuterium (B1214612) labeling is often used in protein NMR to simplify complex proton spectra and to study dynamics. utoronto.ca In metabolic studies, the deuterium atoms on the carbon backbone of Arginine-15N4,d7 serve as a distinct probe. ²H NMR spectroscopy can be used to directly monitor the fate of the deuterated backbone of the arginine molecule. nih.gov The substitution of protons with deuterons results in substantial improvements in the quality of certain NMR spectra by reducing relaxation losses, which is particularly beneficial when studying larger proteins or complex biological systems. utoronto.ca

Together, the ¹⁵N and ²H labels in Arginine-15N4,d7 provide a robust toolset for NMR-based metabolomics, enabling detailed, atom-specific tracking of arginine's metabolic fate in a way that is highly complementary to mass spectrometry techniques. nih.gov

Applications of Arginine 15n4,d7 Hydrochloride in Fundamental Metabolic Research Non Clinical Models

Elucidation of Arginine Metabolism and Nitrogen Cycling in Cell Culture Systems

In cell culture models, Arginine-15N4,d7 (hydrochloride) is instrumental in dissecting the intricate network of arginine metabolism and nitrogen flow.

Pathways of Arginine Synthesis and Catabolism in Cultured Cells

Arginine is a conditionally essential amino acid involved in numerous metabolic processes, including protein synthesis, nitric oxide production, and the biosynthesis of proline and polyamines. nih.gov In cultured cells, arginine is synthesized from citrulline, which is derived from glutamate (B1630785) via ornithine. sigmaaldrich.com The catabolism of arginine primarily occurs through its hydrolysis by the enzyme arginase into urea (B33335) and ornithine. sigmaaldrich.com This ornithine can then re-enter the cycle or be used for other metabolic purposes. Furthermore, arginine can be metabolized to glutamate, which is subsequently converted to α-ketoglutarate and enters the citric acid cycle. sigmaaldrich.com

The use of isotopically labeled arginine, such as Arginine-15N4,d7 (hydrochloride), allows researchers to trace these metabolic routes. For instance, studies have utilized labeled arginine to understand its uptake and metabolism in activated T cells, revealing a significant decrease in intracellular arginine levels upon activation despite high extracellular concentrations. nih.gov This highlights the rapid metabolic processing of arginine in these cells.

Urea Cycle Functionality Assessment Using Arginine-15N4,d7 (hydrochloride) Tracers

The urea cycle is a critical metabolic pathway that detoxifies ammonia (B1221849) by converting it into urea. news-medical.net This cycle primarily occurs in the liver and involves a series of enzymatic reactions. davuniversity.org Arginine is a key intermediate in the urea cycle, where it is cleaved by arginase to produce urea and ornithine. news-medical.net

Investigating Nitric Oxide Synthase Activity and Nitric Oxide Production

Arginine is the sole nitrogen donor for the synthesis of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. medchemexpress.comnih.gov The enzyme nitric oxide synthase (NOS) catalyzes the conversion of arginine to citrulline and NO. semanticscholar.org

The use of Arginine-15N4,d7 (hydrochloride) enables the direct measurement of NOS activity. By tracking the conversion of the ¹⁵N-labeled arginine to ¹⁵N-labeled citrulline, researchers can quantify the rate of NO production. acetherapeutics.comnih.gov This approach is essential for understanding the regulation of NOS enzymes and the role of NO in various cellular processes. For example, studies have shown that L-arginine supplementation can increase the activity of inducible nitric oxide synthase (iNOS) in cell cultures. semanticscholar.org

Tracing Protein Synthesis and Degradation Rates in In Vitro and Ex Vivo Models

Arginine-15N4,d7 (hydrochloride) is a valuable tool for studying the dynamic processes of protein synthesis and degradation in various experimental models.

Measurement of Fractional Synthetic Rates (FSR) of Proteins

The fractional synthetic rate (FSR) of proteins is a measure of the rate at which new proteins are synthesized within a specific tissue or cell population over a given time. plos.org Stable isotope-labeled amino acids, such as Arginine-15N4,d7 (hydrochloride), are incorporated into newly synthesized proteins. By measuring the enrichment of the isotope in the protein pool over time, the FSR can be calculated. nih.gov

This technique, often used in conjunction with mass spectrometry, allows for the precise quantification of protein synthesis in response to various stimuli. creative-biolabs.com For example, it can be used to assess the anabolic effects of nutritional supplements or exercise on muscle protein synthesis. nih.gov The formula for calculating FSR is often expressed as the rate of incorporation of the labeled amino acid into the protein relative to the enrichment of the precursor pool. plos.org

Studies on Protein Turnover Dynamics in Isolated Tissues

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in maintaining tissue homeostasis. nih.gov In isolated tissue models, Arginine-15N4,d7 (hydrochloride) can be used to study these dynamics in a controlled environment. By introducing the labeled arginine into the culture medium of isolated tissues, researchers can track its incorporation into newly synthesized proteins and the subsequent degradation of these labeled proteins over time. nih.gov

This approach provides detailed insights into how different conditions, such as nutrient availability or hormonal stimulation, affect protein metabolism in specific tissues. nih.gov For instance, studies on burned rats have shown that dietary arginine supplementation can improve protein anabolism and reduce muscle protein catabolism. nih.gov

Analysis of Amino Acid Transporter Kinetics and Mechanisms Using Labeled Arginine

The transport of arginine across cellular membranes is a critical control point for its metabolic availability and is mediated by a diverse group of proteins, primarily from the Solute Carrier (SLC) superfamily. nih.gov Labeled arginine, such as Arginine-15N4,d7 (hydrochloride), is instrumental in dissecting the kinetics and mechanisms of these transporters. By tracing the uptake of the labeled isotope, researchers can determine key kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for specific transporters.

At least 18 different transporters are known to facilitate the movement of arginine and its derivatives. nih.gov Key among these are the cationic amino acid transporters (CATs), belonging to the SLC7 family. nih.govplos.org CAT1 (SLC7A1) is typically expressed constitutively for housekeeping functions, while CAT2 (SLC7A2) is an inducible isoform often upregulated during physiological stress or immune responses. nih.govplos.org Studies using labeled arginine have shown that CAT2 is a high-affinity transporter crucial for arginine uptake in various cell types, including colonic epithelial cells during wound healing. nih.gov

The complexity of arginine transport is further highlighted by the phenomenon of trans-stimulation, where the presence of substrate on one side of the membrane can accelerate the transport of a related substrate from the other side. nih.gov This bidirectional exchange, often mediated by CAT transporters, can be meticulously studied using isotopic tracers to follow the influx and efflux rates simultaneously. nih.gov For instance, research in human bronchial epithelial cells identified a Kₘ value of 80 μM for arginine uptake mediated by the ATB⁰,⁺ transporter (SLC6A14), demonstrating its physiological relevance. nih.gov

Table 1: Key Arginine Transporters and Their Characteristics Investigated Using Labeled Tracers

| Transporter (Gene) | System | Key Characteristics | Investigated Role | Reference |

|---|---|---|---|---|

| CAT1 (SLC7A1) | y⁺ | Constitutively expressed, high-affinity. | Basic cellular metabolism and nutrient uptake. | nih.govplos.org |

| CAT2 (SLC7A2) | y⁺ | Inducible, high-affinity isoform. | Immune response, inflammation, epithelial restitution. | nih.govplos.org |

| y⁺L Transporters (SLC7A6/SLC7A7) | y⁺L | Mediate exchange of cationic amino acids for neutral amino acids. | Amino acid efflux and influx coupling. | nih.gov |

| ATB⁰,⁺ (SLC6A14) | B⁰,⁺ | Na⁺/Cl⁻-dependent, recognizes neutral and cationic amino acids. | Arginine transport in epithelial cells. | nih.gov |

Investigating Metabolic Interconnections in Microbial Systems with Arginine-15N4,d7 (hydrochloride)

In microbial systems, arginine is a central node in metabolism, involved in protein synthesis, stress protection, and pathogenesis. frontiersin.orgnih.gov Arginine-15N4,d7 (hydrochloride) allows researchers to trace the intricate pathways of arginine utilization and its interconnection with other metabolic networks in bacteria and yeast.

Studies in Saccharomyces cerevisiae have identified the transporter Can1 as the primary route for arginine uptake. frontiersin.org Recent research revealed a novel function for Can1, showing that its absence promotes biofilm formation, a key virulence factor in pathogenic yeasts like Candida glabrata. frontiersin.org Using a labeled tracer like Arginine-15N4,d7 would enable precise measurement of how Can1 knockout affects arginine influx and its subsequent diversion into metabolic pathways that influence the synthesis of adhesion proteins like Flo11, which is critical for biofilm development. frontiersin.org

Furthermore, labeled arginine is crucial for studying host-pathogen interactions. The enteric pathogen Citrobacter rodentium has been shown to manipulate its host's metabolism for its own benefit. plos.org Research demonstrated that during infection, C. rodentium induces the expression of the host's epithelial arginine transporter, SLC7A2 (CAT2). This upregulation facilitates increased arginine availability, which the bacterium exploits to enhance its attachment to host cells and promote inflammation. plos.org Tracing Arginine-15N4,d7 from the host environment into the pathogen would provide quantitative data on this metabolic hijacking. In other bacterial systems, arginine can undergo post-translational modifications, such as the rhamnosylation of arginine residues on translation elongation factors, a process whose dynamics can be explored with stable isotope labeling. lmu.de

Utilization in Animal Model Metabolic Studies (Non-Human Clinical Focus)

Animal models are indispensable for understanding systemic metabolism. Arginine-15N4,d7 (hydrochloride) provides a safe and effective means to conduct detailed metabolic flux analyses in vivo, particularly in organ-specific research.

The liver is the primary site of the urea cycle, a critical pathway for detoxifying ammonia produced during amino acid catabolism. Arginine is a key intermediate in this cycle. Studies using Arginine-¹⁵N₄ in perfused rat livers have been pivotal in elucidating the role of mitochondrial arginine metabolism. nih.gov It was hypothesized that arginase located within the mitochondria provides ornithine for the synthesis of other urea cycle intermediates. nih.gov

In these experiments, the ¹⁵N label from the infused arginine was traced into various metabolites. The results showed that a significant portion of key urea cycle intermediates was derived directly from the catabolism of the supplied arginine within the mitochondria. nih.gov This research substantiated the hypothesis that intramitochondrial arginase is a crucial regulator of hepatic ureagenesis by supplying the necessary precursors. nih.gov

Table 2: Fate of Labeled Arginine in Perfused Rat Liver

| Metabolite | Percentage Derived from [U-¹⁵N₄]arginine | Reference |

|---|---|---|

| Ornithine | ~70% | nih.gov |

| Citrulline | ~75% | nih.gov |

| N-acetylglutamate | ~7% | nih.gov |

| Aspartate | ~5% | nih.gov |

Skeletal muscle protein is in a constant state of turnover, with synthesis and breakdown rates responding to various stimuli like nutrients and hormones. Arginine is not only a building block for protein but also a signaling molecule that can stimulate protein synthesis, often through the mammalian target of rapamycin (B549165) (mTOR) pathway. usda.gov

The use of Arginine-15N4,d7 (hydrochloride) in animal models allows for the direct measurement of muscle protein synthesis rates. Following administration of the labeled amino acid, its rate of incorporation into newly synthesized muscle proteins can be quantified from tissue biopsies using mass spectrometry. This "flooded dose" or continuous infusion technique provides a dynamic measure of how physiological or pathological conditions affect muscle protein anabolism. For example, this method can be applied to study the efficacy of interventions aimed at preventing muscle wasting (cachexia) in animal models of chronic disease. It can also be used to investigate the turnover of specific proteins critical to muscle function and neuromuscular junction integrity, such as agrin, whose regulation is vital for muscle strength and recovery from neuromuscular blockade. researchgate.net

Role of Arginine 15n4,d7 Hydrochloride in Advanced Biochemical and Biophysical Investigations

Isotopic Labeling for NMR-Based Protein Structure and Dynamics Studies

The unique properties of arginine's charged side chain are critical for protein stability, molecular interactions, allosteric regulation, and enzymatic catalysis. youtube.comcsic.esrhea-db.org NMR spectroscopy is a premier technique for studying these aspects of protein function at an atomic level. However, for larger proteins and complex systems, NMR spectra can become overly complex and crowded. The use of isotopically labeled amino acids like Arginine-15N4,d7 is a key strategy to overcome these limitations. youtube.commdpi.com By introducing nuclei with specific spin properties (like 15N) and replacing protons with deuterium (B1214612) to reduce spectral complexity, researchers can simplify spectra and enhance the sensitivity of their experiments. youtube.commdpi.comyoutube.com

A fundamental step in any protein NMR study is resonance assignment, which involves assigning specific signals in the NMR spectrum to individual atoms within the protein. For arginine residues, the nitrogen atoms of the side chain guanidinium (B1211019) group provide unique spectral signatures. Incorporating Arginine-15N4,d7, where all four side-chain nitrogens are 15N, provides distinct, isolated spin systems that are easier to identify and assign in complex spectra. youtube.complos.org

The deuterium labeling in Arginine-15N4,d7 further simplifies spectra by reducing the number of proton signals and minimizing relaxation pathways that can lead to signal broadening, which is especially problematic in larger proteins. youtube.commdpi.com This simplified spectral landscape allows for the unambiguous assignment of arginine side-chain resonances, which is crucial for determining the three-dimensional structure of arginine-containing peptides and proteins. These assignments provide the foundation for mapping interaction surfaces and characterizing structural changes. youtube.comrhea-db.orgnih.gov

Table 1: NMR-Relevant Isotopes in Arginine-15N4,d7 (hydrochloride)

| Isotope | Location in Arginine Molecule | Role in NMR Studies |

|---|---|---|

| ¹⁵N | Guanidinium Group (4 atoms) | Provides unique chemical shifts for resonance assignment; enables specific nitrogen-based NMR experiments. |

| ²H (d7) | Carbon Backbone & Side Chain | Reduces spectral complexity by removing proton signals; optimizes relaxation properties for sharper signals in larger proteins. |

Once the arginine resonances are assigned, they become sensitive probes for monitoring changes in the protein's local environment. youtube.complos.org When a protein binds to a ligand (such as another protein, a small molecule, or a nucleic acid), the chemical environment around the interacting amino acid residues changes. This change is reflected in the chemical shifts of the involved nuclei.

By monitoring the 15N signals of labeled arginine residues upon the addition of a binding partner, researchers can precisely map the interaction interface. youtube.com For example, in a study analyzing the interaction between ubiquitin and the SH3 domain of the yeast protein Sla1, ubiquitin was selectively labeled with an arginine isotopologue. The resulting NMR spectra provided sensitive readouts of the binding event, highlighting the specific arginine residues involved in the interaction. youtube.com Furthermore, these isotopic labels allow for the study of protein dynamics, revealing how different parts of a protein move and how these motions change upon ligand binding or during a catalytic cycle. youtube.commdpi.comyoutube.com This information is vital for understanding the mechanisms of allosteric regulation and enzyme function.

Mass Spectrometry-Based Proteomics for Quantifying Protein Turnover and Post-Translational Modifications

Mass spectrometry-based proteomics has become an indispensable tool for the large-scale study of proteins. Quantitative proteomics, which aims to measure changes in protein abundance across different states, heavily relies on stable isotope labeling. Arginine labeled with heavy isotopes, such as Arginine-15N4,d7, is a cornerstone of many of these quantitative strategies. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. researchgate.netnih.govresearchgate.net In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of specific amino acids. One population is grown in "light" medium (containing natural abundance amino acids), while the other is grown in "heavy" medium containing amino acids labeled with heavy isotopes, such as Arginine-15N4,d7 (often used in combination with a heavy lysine). nih.govresearchgate.net

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. nih.gov The two cell populations can then be subjected to different treatments, combined, and analyzed by mass spectrometry. Every peptide from the "heavy" population will have a specific mass shift compared to its "light" counterpart. The ratio of the intensities of the heavy and light peptide peaks in the mass spectrum provides a direct and accurate measure of the relative abundance of that protein between the two samples. researchgate.net

A significant challenge in arginine-based SILAC is the metabolic conversion of arginine to proline by cellular enzymes, which can compromise quantification accuracy. medchemexpress.comyoutube.com Using specific isotopologues like ¹³C₆,¹⁵N₄-Arginine helps in tracking and sometimes correcting for this conversion, ensuring more reliable quantitative data. medchemexpress.comyoutube.com

Table 2: Common Labeled Arginine Isotopologues in SILAC

| Labeled Arginine | Mass Shift (vs. Light) | Common Use |

|---|---|---|

| ¹³C₆-Arginine | +6 Da | "Heavy" label in 2-plex SILAC experiments. |

| ¹³C₆,¹⁵N₄-Arginine | +10 Da | "Heavy" label, often preferred for its larger mass shift, which reduces spectral overlap. nih.govmedchemexpress.com |

| ¹⁵N₄-Arginine | +4 Da | Can be used as a "medium" label in 3-plex experiments or to create specific labeling schemes to correct for metabolic conversion. youtube.com |

The abundance of a protein in a cell is determined by the balance of its synthesis and degradation. Isotopic labeling with compounds like Arginine-15N4,d7 is instrumental in studying protein degradation pathways, such as the ubiquitin-proteasome system (UPS). nih.gov In "dynamic SILAC" or pulse-chase experiments, cells are switched from a light medium to a heavy medium, and the rate of incorporation of the heavy label into proteins over time is measured. researchgate.net This provides a direct measure of protein synthesis rates. Conversely, by switching cells from a heavy to a light medium, the rate of disappearance of the heavy-labeled proteins can be tracked, revealing protein degradation rates. researchgate.net

This approach has been used to investigate specific degradation pathways like the N-end rule pathway, which targets proteins for destruction based on their N-terminal amino acid. biologists.com In this pathway, arginine is a primary destabilizing residue. Quantitative proteomics studies in mutants of this pathway have helped identify specific protein substrates and understand the pathway's impact on the global proteome. biologists.com By quantifying changes in the levels of thousands of proteins simultaneously, researchers can identify specific substrates of E3 ligases (the enzymes that tag proteins for degradation) and understand how protein stability is regulated on a systemic level. nih.gov

Enzymatic Reaction Mechanism Elucidation Using Arginine-15N4,d7 (hydrochloride) as a Substrate

Isotopically labeled substrates are invaluable for dissecting the mechanisms of enzyme-catalyzed reactions. By tracing the fate of the heavy isotopes from the substrate into the products, researchers can follow the chemical transformations and identify reaction intermediates.

Arginine is a substrate for several critical enzymes, most notably arginase and nitric oxide synthase (NOS). nih.gov

Arginase catalyzes the hydrolysis of arginine to form ornithine and urea (B33335). nih.gov Studies using ¹³C₆,¹⁵N₄-arginine have been crucial in understanding the metabolic fate of arginine in cells. nih.govmedchemexpress.com When cells are fed this labeled arginine, the heavy isotopes can be traced into the products. For instance, the loss of specific isotopes (e.g., the conversion of ¹³C₆,¹⁵N₄-arginine to ¹³C₅,¹⁵N₂-arginine) provides direct evidence for the activity of arginase, which cleaves off the guanidinium group containing one ¹³C and two ¹⁵N atoms to produce labeled urea. nih.govmedchemexpress.com This allows researchers to quantify the flux through the arginase pathway.

Nitric Oxide Synthase (NOS) converts arginine into citrulline and nitric oxide (NO), a vital signaling molecule. youtube.com Tracer studies using arginine labeled at the guanidinium nitrogens (e.g., L-[guanidino-¹⁵N₂]arginine) have been used to measure the rate of whole-body NO synthesis. researchgate.net By monitoring the appearance of ¹⁵N-labeled citrulline in plasma, researchers can directly quantify the activity of NOS in vivo, providing critical insights into physiological and pathophysiological states where the L-arginine-NO pathway is altered. researchgate.net

These mechanistic studies, powered by substrates like Arginine-15N4,d7, allow for the determination of kinetic isotope effects (KIEs), where the difference in reaction rates between the light and heavy isotopologues can reveal which chemical bond-breaking steps are rate-limiting in the enzyme's catalytic cycle.

Methodological Advancements and Future Directions for Arginine 15n4,d7 Hydrochloride Research

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping

The integration of Arginine-15N4,d7 (hydrochloride) and other labeled arginine isotopes with advanced imaging techniques is revolutionizing our ability to map metabolic processes in time and space. Mass spectrometry imaging (MSI), for instance, can identify the topographical distribution of molecules in tissue sections, and when combined with stable isotope labeling, it can reveal the localized synthesis and turnover of specific molecules. nih.gov

These imaging techniques provide a significant advantage over traditional methods that rely on homogenized tissue samples, as they preserve the spatial context of metabolic activities. The ability to distinguish between pre-existing and newly synthesized molecules is another key benefit, offering a direct way to measure processes like remyelination in the nervous system. nih.gov

Development of New Computational Models for Metabolic Flux Analysis Utilizing Isotopic Data

Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions in a biological system. creative-proteomics.com The data generated from tracing studies with isotopes like Arginine-15N4,d7 (hydrochloride) are essential inputs for these computational models. nih.govspringernature.com These models allow researchers to create a detailed map of metabolic pathways and understand how they are regulated. creative-proteomics.com

Recent advancements in this field include the development of more robust computational methods for estimating reaction rates from dynamic concentration measurements. nih.gov These methods can help to overcome the challenges posed by measurement noise and lead to more accurate and reliable models of metabolic processes. nih.gov

Furthermore, new analytical strategies are being developed to simultaneously quantify both carbon and nitrogen fluxes. One such approach, termed one-shot 13C15N-metabolic flux analysis, utilizes tracers like 13C615N4 labeled arginine to provide a more comprehensive picture of cellular metabolism. nih.gov This is particularly useful for dissecting complex metabolic pathways where both carbon and nitrogen atoms are transferred, such as in arginine biosynthesis. nih.gov

Key Computational Approaches in Metabolic Flux Analysis

| Computational Approach | Description | Key Advantage | Relevant Isotope |

|---|---|---|---|

| Dynamic Metabolic Flux Analysis (DMFA) | Estimates reaction rates from time-course concentration data of metabolites. nih.gov | Provides a dynamic view of metabolic changes over time. nih.gov | Isotopically labeled compounds |

| Flux-Sum Coupling Analysis (FSCA) | Identifies relationships between metabolite concentrations using metabolic network models. plos.org | Uncovers dependencies between different parts of the metabolic network. plos.org | Not isotope-specific, but uses models validated by isotopic data. |

| One-shot 13C15N-MFA | Simultaneously quantifies carbon and nitrogen fluxes using co-labeled tracers. nih.gov | Provides a more complete picture of C and N co-assimilation. nih.gov | 13C615N4-Arginine |

Expansion of Arginine-15N4,d7 (hydrochloride) Applications in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Isotopically labeled amino acids like Arginine-15N4,d7 (hydrochloride) are invaluable tools in this field, particularly in the areas of proteomics and metabolomics.

In proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique for quantitative analysis of proteins. nih.govyoutube.com In a typical SILAC experiment, cells are grown in media containing either a "light" (natural) or "heavy" (isotope-labeled) form of an amino acid, such as arginine. nih.govyale.edu By comparing the mass spectra of peptides from the different cell populations, researchers can accurately quantify differences in protein abundance. yale.edu The use of 13C and 15N labeled arginine is common in these experiments. yale.edu

In metabolomics, labeled arginine is used to trace the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. nih.govspringernature.com This allows for the quantification of the activity of different metabolic routes and the identification of metabolic reprogramming in various conditions. nih.gov For example, tracing the metabolism of 15N4-arginine can help to quantify the fluxes of major reactions in arginine metabolism in cultured mammalian cells. nih.govspringernature.com

Applications of Labeled Arginine in Systems Biology

| Field | Technique | Application of Labeled Arginine | Key Research Findings |

|---|---|---|---|

| Proteomics | SILAC | Used as a "heavy" amino acid to label proteins for quantitative comparison. nih.govyale.edu | Allows for accurate quantification of changes in protein expression between different cell populations. yale.edu |

| Metabolomics | Metabolic Flux Analysis | Traces the fate of arginine through metabolic pathways to determine reaction rates. nih.govspringernature.com | Quantifies the activity of metabolic pathways and identifies metabolic shifts in different conditions. nih.gov |

Future Prospects for Novel Isotope Labeling Strategies and Applications

The field of isotope labeling is continually evolving, with new strategies and applications for compounds like Arginine-15N4,d7 (hydrochloride) on the horizon. One promising future direction is the development of methods to overcome the "arginine conversion problem" in SILAC experiments, where labeled arginine is metabolically converted to other amino acids like proline. nih.govnih.gov Genetic engineering approaches, such as deleting the genes responsible for arginine catabolism, have shown success in preventing this conversion and improving the accuracy of quantitative proteomics. nih.govnih.gov

Another area of innovation is in the production of isotopically labeled amino acids. The development of autotrophic production systems, using organisms like Ralstonia eutropha to produce labeled arginine from simple inorganic compounds, could provide a more cost-effective and sustainable source of these essential research materials. nih.gov

Furthermore, the combination of isotope labeling with emerging analytical techniques holds great promise. For example, new mass spectrometry methods that can analyze protein-lipid complexes directly from membranes could provide novel insights into the interactions between myelin proteins and lipids during remyelination, a process that can be tracked using stable isotope-labeled amino acids. nih.gov

Q & A

How can researchers validate the isotopic purity and stability of Arginine-<sup>15</sup>N4,d7 (hydrochloride) in metabolic flux analysis?

Basic Methodological Answer :

Isotopic purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For <sup>15</sup>N and deuterium labeling, <sup>15</sup>N NMR (e.g., at 40.5 MHz) quantifies nitrogen enrichment, while <sup>2</sup>H NMR or isotope ratio mass spectrometry (IRMS) measures deuterium incorporation. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. −80°C storage) should include periodic LC-MS/MS analysis to detect isotopic exchange or degradation .

Advanced Consideration :

In metabolic flux experiments, isotopic dilution effects may arise due to endogenous arginine pools. Researchers should perform in vitro tracer dilution assays using cell lysates or serum-free media to quantify background interference. Normalize data using internal standards (e.g., <sup>13</sup>C6-arginine) and apply correction algorithms to account for natural isotope abundance .

What experimental design considerations are critical when using Arginine-<sup>15</sup>N4,d7 (hydrochloride) in protein turnover studies?

Basic Methodological Answer :

Design pulse-chase experiments with defined tracer concentrations (e.g., 2–5 mM in cell culture) and optimize sampling timepoints to capture both short-term incorporation (hours) and long-term degradation (days). Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols, ensuring arginine-free media to prevent isotopic competition .

Advanced Consideration :

Account for arginase-mediated conversion to ornithine, which can skew turnover rates. Co-administer arginase inhibitors (e.g., nor-NOHA) or use arginase-deficient cell lines. Validate data with parallel experiments using <sup>13</sup>C6-arginine to distinguish proteolytic degradation from metabolic recycling .

How can researchers resolve contradictory data in nitric oxide (NO) synthase studies involving Arginine-<sup>15</sup>N4,d7 (hydrochloride)?

Advanced Methodological Answer :

Contradictions often arise from differential isotopic effects on enzyme kinetics. For example, deuterium labeling may alter binding affinity to nitric oxide synthase (NOS). Perform in vitro kinetic assays comparing labeled vs. unlabeled arginine, and use computational modeling (e.g., molecular dynamics simulations) to predict isotope-induced conformational changes. Cross-validate with <sup>15</sup>N-tracing of urea cycle intermediates to isolate NOS-specific activity .

What protocols ensure reproducibility in preclinical studies using this compound?

Basic Methodological Answer :

Follow NIH guidelines for preclinical reporting: document batch-specific isotopic purity, storage conditions, and vehicle composition (e.g., saline vs. PBS solubility). Include positive controls (e.g., unlabeled arginine HCl) and negative controls (e.g., tracer-free cohorts) .

Advanced Consideration :

Standardize sample preparation for LC-MS/MS to minimize matrix effects. For tissue studies, use acid hydrolysis (6M HCl, 110°C for 24h) to liberate labeled arginine from proteins, followed by derivatization (e.g., AccQ-Tag) for enhanced sensitivity .

How does Arginine-<sup>15</sup>N4,d7 (hydrochloride) compare to other isotopic variants in quantitative proteomics?

Advanced Methodological Answer :

The <sup>15</sup>N4,d7 variant reduces spectral overlap in high-resolution MS compared to <sup>13</sup>C6-arginine, improving quantification accuracy in multiplexed experiments. However, deuterium labeling may cause retention time shifts in HPLC—calibrate gradients using heavy/light peptide mixes. For MRM assays, select transitions avoiding deuterium-containing fragments (e.g., m/z 175.1 → 70.1) .

What safety protocols are essential when handling this compound in in vivo studies?

Basic Methodological Answer :

Use PPE (gloves, lab coat) to prevent dermal exposure. For intravenous administration in rodents, ensure isotonic formulation (e.g., 0.9% NaCl) to avoid hemolysis. Adhere to institutional biosafety guidelines for radioactive waste if co-labeled with <sup>3</sup>H .

How can researchers optimize sample preparation for NMR-based metabolic profiling?

Methodological Answer :

Lyophilize biological samples (e.g., plasma, urine) and reconstitute in D2O with 0.05% TMS as a chemical shift reference. For <sup>15</sup>N detection, use cryoprobes to enhance sensitivity. Suppress water signals with presaturation and apply 2D <sup>1</sup>H-<sup>15</sup>N HSQC for resolving arginine metabolites like citrulline and agmatine .

What statistical frameworks are recommended for analyzing time-resolved isotopic incorporation data?

Advanced Methodological Answer :

Apply compartmental modeling (e.g., SAAM II software) to estimate fractional synthesis rates (FSR). Use Akaike Information Criterion (AIC) to select optimal models. For high-throughput data, employ mixed-effects regression to account for inter-subject variability .

How can researchers mitigate isotopic cross-talk in multiplexed stable isotope-resolved metabolomics?

Advanced Methodological Answer :

Use orthogonal labeling (e.g., <sup>15</sup>N4,d7-arginine with <sup>13</sup>C6-glutamine) and deconvolute overlapping isotopomers via computational tools like IsoCorrectoR. Validate with synthetic isotope mixtures mimicking biological matrices .

What are the ethical considerations in human studies using isotopically labeled arginine?

Basic Methodological Answer :

Disclose isotopic use in informed consent forms, emphasizing non-radioactive nature. For vulnerable populations (e.g., pregnant women), justify tracer doses (typically ≤0.1 mg/kg) via risk-benefit analysis per IRB guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.